3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide

Übersicht

Beschreibung

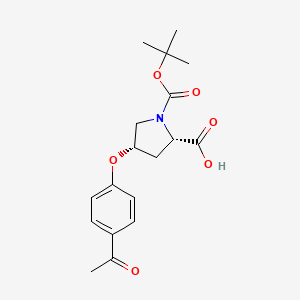

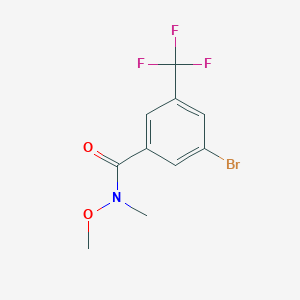

“3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 880652-44-8 . It has a molecular weight of 312.09 .

Molecular Structure Analysis

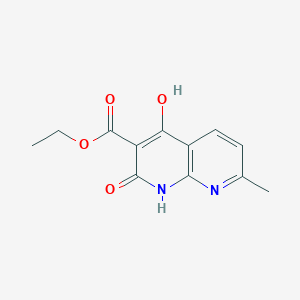

The molecular formula of “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is C10H9BrF3NO2 . Its average mass is 312.083 Da and its monoisotopic mass is 310.976868 Da .Physical And Chemical Properties Analysis

The compound “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” has a molecular weight of 312.09 . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

- Summary of the Application : The compound “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is used in the synthesis of various drug molecules . Specifically, it’s used in the production of a drug called selinexor .

- Methods of Application or Experimental Procedures : The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .

- Results or Outcomes Obtained : The result of this process is the production of the drug selinexor .

Agrochemical Industry

- Summary of the Application : Trifluoromethylpyridines, which can be synthesized using “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests .

- Methods of Application or Experimental Procedures : The synthesis of trifluoromethylpyridines involves various methods, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products .

- Results or Outcomes Obtained : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Organic Electroluminescent Devices

- Summary of the Application : “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” can be used in the synthesis of phosphorous host materials for organic electroluminescent devices .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes Obtained : The result of this process is the production of phosphorous host materials for organic electroluminescent devices .

Antiviral Activity

- Summary of the Application : Indole derivatives, which can be synthesized using “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide”, have shown potential as antiviral agents .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes Obtained : Various indole derivatives have shown antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

PDE10A Inhibition

- Summary of the Application : “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes Obtained : The result of this process is the inhibition of PDE10A, which could have potential therapeutic applications .

Safety And Hazards

Zukünftige Richtungen

Trifluoromethylpyridines and their derivatives, which are structurally similar to “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide”, are expected to have many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Eigenschaften

IUPAC Name |

3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO2/c1-15(17-2)9(16)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROCIXQQXPOPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC(=C1)Br)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)

![Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395606.png)

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395607.png)